1H-Pyrazole-1-acetamide, N-(2-furanylmethyl)-4-iodo-
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a furan ring, a pyrazole ring, and an iodine atom. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the iodinated pyrazole under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the iodine atom may yield the corresponding hydrogenated pyrazole derivative.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of iodine.
N-[(FURAN-2-YL)METHYL]-2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-[(FURAN-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10IN3O2 |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10IN3O2/c11-8-4-13-14(6-8)7-10(15)12-5-9-2-1-3-16-9/h1-4,6H,5,7H2,(H,12,15) |
InChI Key |
VNPQFMJUPKCYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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